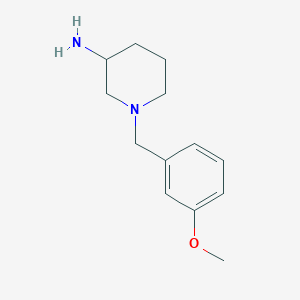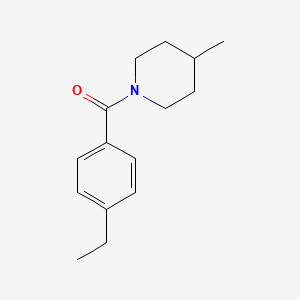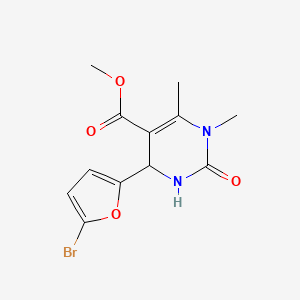
1-(3-methoxybenzyl)-3-piperidinamine
Descripción general
Descripción
1-(3-methoxybenzyl)-3-piperidinamine, also known as MBP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzyl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(3-methoxybenzyl)-3-piperidinamine has been found to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, movement, and cognition. 1-(3-methoxybenzyl)-3-piperidinamine has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-3-piperidinamine has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, 1-(3-methoxybenzyl)-3-piperidinamine has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells. 1-(3-methoxybenzyl)-3-piperidinamine has also been found to improve motor function in animal models of Parkinson's disease. These effects are thought to be due to the modulation of neurotransmitter systems in the brain and the inhibition of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzyl)-3-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of 1-(3-methoxybenzyl)-3-piperidinamine in lab experiments. It can be difficult to obtain pure samples of 1-(3-methoxybenzyl)-3-piperidinamine, and it can be unstable under certain conditions. Additionally, the mechanism of action of 1-(3-methoxybenzyl)-3-piperidinamine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of 1-(3-methoxybenzyl)-3-piperidinamine. One area of interest is the development of 1-(3-methoxybenzyl)-3-piperidinamine-based drugs for the treatment of Parkinson's disease. Another area of interest is the investigation of 1-(3-methoxybenzyl)-3-piperidinamine as a potential anti-inflammatory agent for the treatment of conditions such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-3-piperidinamine and its potential as a neurotransmitter modulator.
Métodos De Síntesis
The synthesis of 1-(3-methoxybenzyl)-3-piperidinamine involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of 1-(3-methoxybenzyl)-3-piperidinamine can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-3-piperidinamine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(3-methoxybenzyl)-3-piperidinamine has also been investigated for its potential as a neurotransmitter modulator and a drug for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-2-4-11(8-13)9-15-7-3-5-12(14)10-15/h2,4,6,8,12H,3,5,7,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINKSKHTHKJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257187 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
CAS RN |
1044766-86-0 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)



![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)


![1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane](/img/structure/B4961511.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)